2-(2-Furoylamino)benzyl 2-furoate
Description
2-(2-Furoylamino)benzyl 2-furoate is a bifunctional aromatic ester featuring a benzyl group esterified with 2-furoic acid and a 2-furoylamino substituent at the 2-position of the benzyl ring. Its structure combines a furoate ester moiety and a furoylamide group, which may confer unique physicochemical properties.
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19) |
InChI Key |
VXUSHQPOHKUXAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound 2-chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate () serves as a key structural analog for comparison. Below is a detailed analysis of their differences and hypothesized properties:
Structural Differences
Hypothesized Property Comparisons
Solubility
- The chloro and nitro groups in the analog increase molecular weight and introduce polar but electron-withdrawing effects, likely reducing solubility in polar solvents (e.g., water) compared to the main compound .
- The main compound’s furoate ester and lack of bulky substituents may enhance solubility in organic solvents like dichloromethane.
Chemical Stability
- The nitro group in the analog may enhance electrophilicity, making it more reactive in substitution or redox reactions.
Research Implications
- The analog’s nitro and chloro groups may make it a candidate for further studies in antibacterial or electrophilic agent development .
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